2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane is a halogenated dioxane derivative with the molecular formula C₁₂H₁₄Cl₂O₃ and a molecular weight of 277.14 g/mol . The compound features a 1,3-dioxane ring substituted with a phenoxyethyl group bearing 2,5-dichloro substituents on the aromatic ring.
Properties
IUPAC Name |
2-[2-(2,5-dichlorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c13-9-2-3-10(14)11(8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJIVXNIXHEBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The synthesis of substituted 1,3-dioxanes typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For example:
-
Ketal Formation :
Reaction of 2,2-bis(hydroxymethyl)butyric acid with aldehydes (e.g., 2-bromobenzaldehyde) in the presence of p-toluene sulfonic acid yields 5-ethyl-1,3-dioxane derivatives (Fig. 1A) . -
Phenoxyethyl Side Chain Introduction :
The phenoxyethyl group can be introduced via Mitsunobu coupling or nucleophilic substitution. For instance, 2-bromoethylamine reacts with substituted phenols to form phenoxyethylamines (Fig. 1B) .
Table 1: Key Reaction Conditions for Analogous Compounds
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ketal Cyclization | p-TsOH, DMF/cyclohexane, 5 h reflux | 75% | |
| Phenoxyethyl Coupling | DIAD, PPh₃, THF, RT | 60–85% | |
| Chlorination | Cl₂, FeCl₃ catalyst, 40–60°C | 90% |
Hydrolytic Stability
1,3-Dioxanes are susceptible to acid-catalyzed hydrolysis. For example:
-
5-Ethyl-1,3-dioxane derivatives hydrolyze in acidic media to regenerate the parent diol and aldehyde .
-
Substituents like electron-withdrawing groups (e.g., Cl) on the phenoxy ring may stabilize the dioxane ring against hydrolysis.
Ether Bond Reactivity
The phenoxyethyl group can participate in:
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Nucleophilic Aromatic Substitution :
Chlorine atoms at the 2- and 5-positions on the phenyl ring are meta-directing, enabling substitution with amines or thiols under catalytic Cu(I) conditions . -
Oxidative Cleavage :
Ozonolysis or peroxidation of the ethyl spacer could yield carboxylic acid derivatives .
Ring-Opening Reactions
-
Acid-Catalyzed Ring Opening :
Protonation of the dioxane oxygen leads to cleavage, forming a diol and releasing the aldehyde precursor (e.g., 2,5-dichlorophenoxyacetaldehyde) . -
Reductive Cleavage :
Hydrogenolysis with Pd/C or Raney Ni may break the dioxane ring, yielding ethane-1,2-diol derivatives .
Photochemical Behavior
Substituted 1,3-dioxanes can undergo [2+2] photocycloadditions under UV light. For example:
-
Enones or electron-deficient olefins participate in stereospecific cycloadditions to form cyclobutane derivatives (Fig. 2) .
-
The dichlorophenyl group may act as a triplet sensitizer, enhancing photoreactivity .
Analytical Characterization
Scientific Research Applications
Analytical Chemistry
- Reference Standard : The compound serves as a reference standard in analytical chemistry for the development and validation of analytical methods. Its distinct chemical properties allow it to be used in calibrating instruments and ensuring the accuracy of measurements.
Biochemical Assays
- Enzyme Interactions : In biological research, 2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane is utilized in biochemical assays to study enzyme interactions and metabolic pathways. For example, it has been employed to investigate the inhibition of specific enzymes involved in metabolic processes.
Pharmaceutical Research
- Drug Testing : The compound is significant in pharmaceutical research for testing the efficacy and safety of new drug candidates. Its interactions with biological systems can provide insights into potential therapeutic applications or toxicity.
Material Science
- Development of New Materials : In industrial applications, this compound is explored for its utility in developing new materials and chemical processes. Its chemical stability and reactivity make it a candidate for creating advanced materials with specific properties.
Case Study 1: Anticancer Activity
A study evaluated various dioxol and dihydrodioxin analogs for their anticancer activities against a panel of human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition (GI50 values <100 nM) against multiple cancer types. These findings suggest potential pathways for developing new anticancer therapies based on dioxane derivatives .
Case Study 2: Enzyme Inhibition Studies
Research has shown that compounds structurally related to this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may provide a basis for therapeutic interventions in metabolic disorders .
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with structurally related dioxane derivatives:
*Molecular weight inferred from isomer similarity .
Key Observations:
- Chlorine Substitution Patterns: The 2,5-dichloro isomer (target compound) and its 3,5-dichloro analog differ in steric and electronic effects.
- Functional Group Diversity : Derivatives with nitro groups (e.g., 3-nitrophenyl in ) exhibit higher polarity and molecular weight, impacting solubility and biological activity. Bromopropyl and trimethyl groups in increase hydrophobicity, favoring applications in organic synthesis.
Physicochemical Properties
- Stability: The 1,3-dioxane ring is generally stable under acidic conditions but prone to ring-opening in strong bases. Chlorinated derivatives (e.g., the target compound) exhibit enhanced thermal stability compared to non-halogenated analogs .
- Solubility : Nitro-substituted dioxanes (e.g., ) are less soluble in polar solvents due to increased molecular weight, whereas alkylated derivatives (e.g., ) are more lipophilic.
Biological Activity
The compound 2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Structure
The molecular structure of this compound features a dioxane ring that is substituted with a phenoxy group containing dichlorine atoms. This structural configuration is significant for its biological activity.
- Molecular Formula : C₁₂H₁₂Cl₂O₃
- Molecular Weight : 287.13 g/mol
- Solubility : Soluble in organic solvents, sparingly soluble in water.
Antibacterial Activity
Research indicates that derivatives of phenoxyethyl dioxane compounds exhibit notable antibacterial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains such as E. faecalis and P. aeruginosa:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. faecalis | 40 µg/mL |
| This compound | P. aeruginosa | 50 µg/mL |
This compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 mm to 30 mm against the tested organisms .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in tumor cells. The mechanism involves the modulation of key signaling pathways and the inhibition of specific kinases involved in cell cycle regulation:
- Targeted Kinases : Protein kinase C (PKC), cyclin-dependent kinases (CDKs).
- Mechanism : Induction of cell cycle arrest and apoptosis via caspase activation.
In vitro studies have revealed that derivatives related to this compound can significantly reduce cell viability in various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 12.41 |
| HCT-116 | 9.71 |
| PC3 | 1.29 |
These findings suggest a promising therapeutic application in oncology .
Anti-inflammatory Activity
The anti-inflammatory effects of dioxane derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| Dioxane Derivative A | 19.45 | 42.1 |
| Dioxane Derivative B | 26.04 | 31.4 |
These results indicate that such compounds may serve as effective anti-inflammatory agents by reducing the production of prostaglandins .
Case Study: Anticancer Efficacy
A study conducted on the effects of phenoxyethyl dioxane derivatives on human prostate cancer cells demonstrated significant cytotoxicity with an IC₅₀ value of approximately 1.29 µM for the most active compound. This suggests a high selectivity towards cancer cells compared to normal cells .
Research Findings on Structure-Activity Relationship (SAR)
Research into the SAR of dioxane derivatives has revealed that modifications at specific positions on the phenoxy ring enhance biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
